molecular formula C15H21NO4 B3091401 Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217706-21-2

Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B3091401
CAS RN: 1217706-21-2
M. Wt: 279.33 g/mol
InChI Key: DEUPLLCNEPLVHI-KBPBESRZSA-N
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Description

Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate, also known as (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylic acid methyl ester, is a synthetic carboxylic acid ester that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 262.32 g/mol and a melting point of approximately 150-152 °C. It is insoluble in water and soluble in organic solvents.

Scientific Research Applications

Development of Biopolymer Derivatives

Research on the chemical modification of xylans, which are polysaccharides similar in structural complexity to the target compound, demonstrates the potential for creating biopolymer ethers and esters with specific properties. These modifications can yield materials with varied functional groups, influencing their solubility, thermal stability, and potential for forming nanoparticles suitable for drug delivery applications (Petzold-Welcke et al., 2014).

Sorption and Environmental Remediation

Studies on the sorption of phenoxy herbicides to various substrates, including soil and minerals, are relevant to understanding how derivatives of Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate might interact with environmental matrices. These interactions are crucial for assessing the environmental impact of chemical compounds and developing strategies for environmental remediation (Werner et al., 2012).

Enhanced Drug Delivery Systems

The stereochemistry of phenylpiracetam and its derivatives, including methylated versions, has shown significant influence on their pharmacological profiles. By understanding the relationship between the stereochemistry of compounds similar to Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate and their biological activities, researchers can design more effective drug delivery systems and pharmacological agents (Veinberg et al., 2015).

Substitution of Petroleum-Based Solvents

Investigations into sustainable solvents, such as 2-methyloxolane, for extracting natural products highlight the importance of finding bio-based alternatives to conventional petroleum-derived solvents. Compounds with similar properties to Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate could play a significant role in green chemistry by offering environmentally friendly alternatives for industrial processes (Rapinel et al., 2020).

Antimicrobial and Antioxidant Properties

The exploration of monoterpenes such as p-Cymene for their antimicrobial and antioxidant effects suggests a potential area of application for structurally related compounds. Understanding the biological activities of compounds similar to Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate could lead to the development of new antimicrobial agents and antioxidants for use in healthcare and food preservation (Marchese et al., 2017).

properties

IUPAC Name

methyl (2S,4S)-4-(4-propoxyphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-8-19-11-4-6-12(7-5-11)20-13-9-14(16-10-13)15(17)18-2/h4-7,13-14,16H,3,8-10H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPLLCNEPLVHI-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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